N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a methoxybenzo[d]thiazolyl group, and an azetidine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that require careful optimization of reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solution or slurry crystallization, milling, and thermal gravimetric analysis are employed to achieve the desired crystal forms and purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials and functional supramolecular chemistry.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This regulation involves altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to apoptosis through the expression of caspases.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anti-cancer activity and regulates cell cycle and apoptosis.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine:
Uniqueness
N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular pathways, such as p53 activation, highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-14-6-7-15-16(8-14)27-19(22-15)23-9-12(10-23)18(25)21-13-4-2-11(3-5-13)17(20)24/h2-8,12H,9-10H2,1H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFTYDENCYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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